

# Strontium-Based Nanoparticles: A Versatile Platform for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

**Strontium**-based nanoparticles (SrNPs) are emerging as a highly promising and versatile platform in the field of drug delivery. Their inherent biocompatibility, biodegradability, and unique pH-responsive properties make them ideal candidates for the targeted and controlled release of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of various **strontium**-based nanosystems for researchers, scientists, and drug development professionals. The unique characteristic of many **strontium**-based nanoparticles is their dissolution in acidic environments, such as those found in tumor microenvironments and cellular endosomes, allowing for site-specific drug release and enhanced therapeutic efficacy.[1][2][3] This targeted delivery minimizes systemic toxicity and improves the overall performance of the encapsulated drugs.[1][2]

# Data Presentation: Physicochemical and In Vitro Performance of Strontium-Based Nanoparticles

The following tables summarize key quantitative data for different types of **strontium**-based nanoparticles, providing a comparative overview of their physical properties and performance in drug delivery applications.

Table 1: Physicochemical Characterization of **Strontium**-Based Nanoparticles



| Nanoparticle<br>Type                         | Formulation   | Average Size<br>(d.nm) | Zeta Potential<br>(mV) | Reference(s) |
|----------------------------------------------|---------------|------------------------|------------------------|--------------|
| Strontium Carbonate (SCNs)                   | -             | 86.8                   | Not Specified          | [4]          |
| Etoposide-<br>loaded (ESCNs)                 | Not Specified | Not Specified          | [4]                    |              |
| Strontium Sulfite (SSNs)                     | Unmodified    | 180 ± 20               | +12 ± 2                | [1]          |
| Na-Glc-<br>Stabilized                        | 110 ± 15      | +8 ± 1.5               | [1]                    |              |
| Strontium-Doped<br>Hydroxyapatite<br>(Sr-HA) | 10at% Sr      | Not Specified          | Not Specified          | [5]          |
| 50at% Sr                                     | Not Specified | Not Specified          | [5]                    |              |
| Strontium-Doped<br>Calcium<br>Phosphate      | DNA-Templated | ~300                   | Not Specified          | [6]          |

Table 2: Drug Loading and pH-Responsive Release of Strontium-Based Nanoparticles



| Nanoparticl<br>e Type                             | Drug/Cargo                 | Drug<br>Loading<br>Capacity<br>(%) | Encapsulati<br>on<br>Efficiency<br>(%) | pH-<br>Responsive<br>Release<br>Characteris<br>tics                                  | Reference(s |
|---------------------------------------------------|----------------------------|------------------------------------|----------------------------------------|--------------------------------------------------------------------------------------|-------------|
| Strontium<br>Carbonate<br>(SCNs)                  | Etoposide                  | 34.4 ± 0.3                         | 71.6 ± 1.9                             | Significant<br>release at pH<br>5.8 and 3.0;<br>slow release<br>at pH 7.4.[1]<br>[7] | [4][7]      |
| Strontium<br>Sulfite<br>(SSNs)                    | siRNA                      | Not Specified                      | 91 - 94%                               | Dissolution in acidic endosomal environment. [1][2]                                  | [1]         |
| Strontium-<br>Doped<br>Hydroxyapatit<br>e (Sr-HA) | Bovine<br>Serum<br>Albumin | 5.55                               | Not Reported                           | Sustained protein release.                                                           | [8][9]      |
| Strontium-<br>Doped<br>Hydroxyapatit<br>e (Sr-HA) | Lysozyme                   | 9.05                               | Not Reported                           | Sustained protein release.                                                           | [8][9]      |

## **Experimental Protocols**

This section provides detailed methodologies for the synthesis, drug loading, and in vitro evaluation of **strontium**-based nanoparticles.

# Protocol 1: Synthesis of pH-Sensitive Strontium Carbonate Nanoparticles (SCNs)



This protocol describes a facile mixed solvent method for the synthesis of **strontium** carbonate nanoparticles.[4]

#### Materials:

- **Strontium** chloride hexahydrate (SrCl<sub>2</sub>·6H<sub>2</sub>O)
- Sodium carbonate (Na₂CO₃)
- · Citric acid
- Ethanol
- Deionized water

#### Procedure:

- Prepare Solution A: Dissolve 0.267 g of SrCl<sub>2</sub>·6H<sub>2</sub>O in a 180 mL mixed solvent of ethanol and deionized water (volume ratio = 8:1).
- Prepare Solution B: Dissolve 0.106 g of Na<sub>2</sub>CO<sub>3</sub> in a 40 mL mixed solvent of ethanol and deionized water (volume ratio = 1:1).
- Add 0.026 g of citric acid to Solution A and stir vigorously.
- Add Solution B drop-wise to the vigorously stirred Solution A.
- Allow the reaction to proceed for 24 hours at room temperature (15°C-25°C).
- Centrifuge the resulting suspension to collect the nanoparticles.
- Wash the nanoparticles three times with deionized water.
- Dry the purified nanoparticles at 60°C.

## Protocol 2: Etoposide Loading into Strontium Carbonate Nanoparticles (ESCNs)







This protocol outlines a simultaneous process for the formation of **strontium** carbonate nanocarriers and the encapsulation of the anticancer drug etoposide.[4]

#### Materials:

- Etoposide
- **Strontium** chloride hexahydrate (SrCl<sub>2</sub>·6H<sub>2</sub>O)
- Sodium carbonate (Na₂CO₃)
- · Citric acid
- Ethanol
- Deionized water

#### Procedure:

- Prepare Solution A: Dissolve 0.837 g of etoposide and 0.267 g of SrCl<sub>2</sub>·6H<sub>2</sub>O in a 180 mL mixed solvent of ethanol and deionized water (volume ratio = 8:1).
- Prepare Solution B: Dissolve 0.106 g of Na<sub>2</sub>CO<sub>3</sub> in a 40 mL mixed solvent of ethanol and deionized water (volume ratio = 1:1).
- Add 0.026 g of citric acid into Solution A.
- Add Solution B drop-wise to the vigorously stirred Solution A.
- Continue the reaction for 24 hours at room temperature.
- Collect the etoposide-loaded nanoparticles by centrifugation.
- Wash the product three times with deionized water.
- Dry the final product at 60°C.



## Protocol 3: Synthesis of Strontium-Doped Hydroxyapatite (Sr-HA) Nanoparticles

This protocol describes the hydrothermal synthesis of **strontium**-doped hydroxyapatite nanoparticles.[10]

#### Materials:

- Calcium nitrate tetrahydrate (Ca(NO<sub>3</sub>)<sub>2</sub>·4H<sub>2</sub>O)
- Strontium nitrate (Sr(NO<sub>3</sub>)<sub>2</sub>)
- Diammonium hydrogen phosphate ((NH<sub>4</sub>)<sub>2</sub>HPO<sub>4</sub>)
- Ammonia solution (25%)
- · Deionized water

#### Procedure:

- For 50at% Sr-doped HA, dissolve 1.9 g of Ca(NO₃)₂·4H₂O, 1.703 g of Sr(NO₃)₂, and 1.275 g of (NH₄)₂HPO₄ in 60 mL of deionized water.
- Adjust the pH of the solution to between 10 and 10.5 using a 25% ammonia solution.
- Stir the mixture for 5 minutes.
- Transfer the mixture to a hydrothermal reactor and age at 150°C for 6 hours.
- After cooling, collect the nanoparticles by centrifugation.
- Wash the nanoparticles thoroughly with deionized water.
- Dry the final product at 70°C for 12 hours.

### **Protocol 4: In Vitro pH-Responsive Drug Release Study**

This protocol details the procedure to evaluate the pH-triggered release of a drug from **strontium**-based nanoparticles.[7]



#### Materials:

- Drug-loaded strontium nanoparticles
- Phosphate-Buffered Saline (PBS) at pH 7.4
- Acetate buffer at pH 5.8 and pH 3.0
- Dialysis bags (with appropriate molecular weight cut-off)
- Shaking incubator

#### Procedure:

- Resuspend a known amount (e.g., 100 mg) of drug-loaded nanoparticles in 5 mL of the release medium (PBS or acetate buffer at the desired pH).
- Load the suspension into a pre-treated dialysis bag.
- Place the dialysis bag in a flask containing 200 mL of the corresponding release medium.
- Incubate at 37°C with gentle shaking (e.g., 100 rpm).
- At predetermined time intervals, withdraw a 1 mL aliquot of the release medium from the flask and replace it with 1 mL of fresh medium.
- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy).
- Calculate the cumulative percentage of drug release over time.

## **Protocol 5: Cytotoxicity Assay (MTT Assay)**

This protocol describes the use of the MTT assay to assess the in vitro cytotoxicity of **strontium** nanoparticle-based drug delivery systems on cancer cells.[2]

#### Materials:

Cancer cell line (e.g., MCF-7)



- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Strontium nanoparticle-drug complexes
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells per well and allow them to adhere overnight.
- Replace the old medium with fresh medium containing various concentrations of the nanoparticle-drug complexes. Include untreated cells as a control.
- Incubate the cells for the desired period (e.g., 48 hours).
- Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the MTT solution and add 150  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control cells.

## Protocol 6: Cellular Uptake Analysis using Fluorescence Microscopy

This protocol allows for the visualization of cellular uptake of fluorescently labeled siRNA-loaded **strontium** sulfite nanoparticles.[2]

#### Materials:



- Cancer cell line (e.g., MCF-7)
- · Complete cell culture medium
- Fluorescently-labeled siRNA-loaded **strontium** sulfite nanoparticles (e.g., AF488-siRNA)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA)
- Fluorescence microscope

#### Procedure:

- Seed cells in a suitable culture dish and allow them to adhere overnight.
- Treat the cells with the fluorescently-labeled siRNA-loaded nanoparticles in fresh culture medium.
- Incubate for a specific duration (e.g., 4-12 hours).
- Wash the cells with PBS to remove non-internalized nanoparticles.
- Fix the cells with 4% PFA.
- Mount the cells on a microscope slide.
- Visualize the intracellular fluorescence using a fluorescence microscope.

### **Visualizations: Workflows and Mechanisms**

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for pH-sensitive **strontium**-based nanoparticles.





Click to download full resolution via product page

General experimental workflow for **strontium**-based nanoparticles.





Click to download full resolution via product page

Mechanism of pH-responsive drug release and endosomal escape.



### Conclusion

**Strontium**-based nanoparticles represent a highly adaptable and effective platform for the development of advanced drug delivery systems. Their pH-responsive nature, coupled with their biocompatibility, offers significant advantages for targeted cancer therapy and other applications. The protocols and data presented in this document provide a solid foundation for researchers to explore and optimize these promising nanocarriers for their specific research and therapeutic goals. Further in vivo studies are warranted to fully elucidate their biodistribution, clearance, and long-term safety profiles, paving the way for their potential clinical translation.[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pH-sensitive strontium carbonate nanoparticles as new anticancer vehicles for controlled etoposide release PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researching | Strontium Doped Hydroxyapatite Nanoparticles: Synthesis, Characterization and Simulation [m.researching.cn]
- 6. DNA-Templated Strontium-Doped Calcium Phosphate Nanoparticles for Gene Delivery in Bone Cells PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Researching | Strontium Doped Hydroxyapatite Nanoparticles: Synthesis, Characterization and Simulation [m.researching.cn]
- 11. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Strontium-Based Nanoparticles: A Versatile Platform for Advanced Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235701#strontium-based-nanoparticles-for-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com